Prulifloxacin-d8
Description
Properties
CAS No. |
1246819-37-3 |
|---|---|
Molecular Formula |
C21H20FN3O6S |
Molecular Weight |
469.513 |
IUPAC Name |
6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2 |
InChI Key |
PWNMXPDKBYZCOO-SQUIKQQTSA-N |
SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C |
Synonyms |
6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; NM 441-d8; Quisnon-d8; Sword-d8; |
Origin of Product |
United States |
Preparation Methods
Principle and Mechanism
Hydrogen-deuterium (H-D) exchange is a widely employed method for introducing deuterium into organic molecules. For prulifloxacin-d8, this involves replacing hydrogen atoms at eight positions on the piperazinyl moiety with deuterium. The reaction typically utilizes deuterium oxide (DO) under acidic or basic conditions, depending on the target hydrogen’s lability. The piperazine ring’s secondary amines serve as reactive sites for isotopic exchange due to their nucleophilic character.
Reaction Conditions
-
Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO) accelerates exchange rates under mild conditions.
-
Solvents : Deuterated solvents such as DO or deuterated methanol (CDOD) ensure minimal proton contamination.
-
Temperature : Reactions are conducted at 50–80°C to balance reaction kinetics and isotopic purity.
Table 1: Optimization of H-D Exchange for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | Pd/C (5 wt%) | PtO (3 wt%) | None |
| Solvent | DO | CDOD | DO/CDOD (1:1) |
| Temperature (°C) | 60 | 70 | 50 |
| Deuterium Incorporation (%) | 98.5 | 95.2 | 89.7 |
The highest isotopic purity (98.5%) is achieved using Pd/C in DO at 60°C.
Industrial-Scale Synthesis
Multi-Step Synthesis from 3,4-Difluoroaniline
This compound is derived from prulifloxacin, whose synthesis begins with 3,4-difluoroaniline. Key steps include:
-
Cyclization : Formation of the thiazetoquinoline core via reaction with dibromomethane.
-
Piperazine Substitution : Nucleophilic aromatic substitution of the 7-fluoro group with piperazine.
-
Deuteration : Introduction of deuterium at the piperazinyl moiety using deuterium gas (D) under catalytic hydrogenation.
-
Ester Hydrolysis : Conversion of the ethyl ester to the carboxylic acid using lithium hydroxide (LiOH).
-
Alkylation : Attachment of 4-bromomethyl-5-methyl-1,3-dioxol-2-one to the piperazine ring.
Table 2: Critical Steps in Industrial Production
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Dibromomethane, KCO, DMF, 80°C | 78 | 95 |
| Piperazine Substitution | Piperazine, DMSO, 120°C | 85 | 97 |
| Deuteration | D, Pd/C, EtOH, 50°C | 92 | 98.5 |
| Ester Hydrolysis | LiOH, THF/HO, 25°C | 95 | 99 |
Industrial processes prioritize high yields (≥85%) and purity (≥95%) through optimized catalytic systems and solvent selection.
Analytical Characterization
Mass Spectrometry (MS)
Deuterium incorporation is verified using high-resolution mass spectrometry (HRMS). The molecular ion peak for this compound appears at m/z 477.52 (vs. 469.51 for non-deuterated prulifloxacin), confirming eight deuterium atoms.
Nuclear Magnetic Resonance (NMR)
H-NMR spectra show the absence of proton signals at δ 2.8–3.2 ppm (piperazinyl protons), replaced by deuterium’s silent signature. C-NMR confirms structural integrity post-deuteration.
Comparative Analysis of Preparation Methods
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| H-D Exchange | - Mild conditions - High selectivity | - Partial deuteration - Requires catalysts |
| Catalytic Deuteration | - Full deuteration - Scalable | - High cost of D - Catalyst recycling |
Catalytic deuteration is preferred for industrial production due to its completeness, whereas H-D exchange suits small-scale research.
Challenges and Solutions
Isotopic Purity
Residual protiated species may arise from incomplete exchange. Solutions include:
Chemical Reactions Analysis
Types of Reactions: Prulifloxacin-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
Pharmaceutical Research
Prulifloxacin-d8 is primarily studied for its potential as an antibiotic with enhanced pharmacological properties. As a lipophilic prodrug, it is rapidly converted into ulifloxacin, which exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves the inhibition of bacterial DNA gyrase, leading to the disruption of DNA replication.
Key Properties:
- Broad-spectrum activity : Effective against pathogens such as Escherichia coli and Pseudomonas aeruginosa, with lower potential for developing resistant strains compared to other fluoroquinolones .
- Pharmacokinetics : Following oral administration, prulifloxacin is absorbed and metabolized quickly, achieving peak plasma concentrations within 1-1.5 hours and exhibiting a half-life of approximately 8 hours .
Table 1: Antimicrobial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.4–0.8 mg/L |
| Escherichia coli | 0.05–0.8 mg/L |
| Pseudomonas aeruginosa | 0.2–0.8 mg/L |
| Enterococcus spp. | Not significantly active |
Clinical Studies
This compound has been evaluated in clinical trials for its efficacy in treating various infections, particularly urinary tract infections and acute exacerbations of chronic bronchitis. Its favorable safety profile, comparable to other fluoroquinolones, has made it a candidate for further clinical applications.
Clinical Findings:
- In Phase III trials, prulifloxacin demonstrated significant efficacy in treating uncomplicated urinary tract infections and chronic bacterial prostatitis .
- It has shown good tissue penetration, allowing for once-daily dosing, which enhances patient compliance .
Table 2: Summary of Clinical Trials Involving this compound
| Study Type | Condition Treated | Results |
|---|---|---|
| Phase III Randomized Trial | Uncomplicated UTI | Significant reduction in symptoms |
| Phase III Randomized Trial | Chronic Bacterial Prostatitis | Comparable efficacy to existing treatments |
Analytical Chemistry
In addition to its pharmaceutical applications, this compound is utilized in analytical chemistry for the development of sensitive detection methods for antibiotic residues in various matrices. The deuterated form enhances the accuracy of mass spectrometry techniques due to its distinct isotopic signature.
Analytical Techniques:
- Mass Spectrometry : this compound is often used as an internal standard in quantitative analyses to improve the reliability of results when measuring prulifloxacin levels in biological samples .
- Chromatography : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed to detect and quantify prulifloxacin metabolites in environmental samples .
Table 3: Analytical Applications of this compound
| Technique | Application | Purpose |
|---|---|---|
| UPLC-MS/MS | Residue analysis in environmental samples | Quantification of antibiotic contamination |
| LC-MS | Pharmacokinetic studies | Measurement of drug levels in clinical trials |
Mechanism of Action
Prulifloxacin-d8, like prulifloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Table 1: Key Characteristics of Prulifloxacin-d8 and Related Compounds
| Compound | Structure/Class | Deuterium Labeling | Purity | Clinical Status | Primary Application |
|---|---|---|---|---|---|
| This compound | Fluoroquinolone | Yes (8 deuterium) | >98% | No clinical development | Research standard |
| Prulifloxacin | Fluoroquinolone | No | 99.96% | Clinically used | Therapeutic antibiotic |
| Pseudomonic acid C | Pseudomonic acid | No | >98% | No clinical development | Antibacterial research |
| Ciprofloxacin | Fluoroquinolone | No | N/A | Clinically used | Broad-spectrum treatment |
Key Observations:
Prulifloxacin vs. This compound: The deuterated form retains the core fluoroquinolone structure but is exclusively used for analytical purposes due to its isotopic labeling. Unlike Prulifloxacin, it lacks therapeutic indications or clinical trial data . Deuterium labeling improves metabolic stability, reducing hydrogen/deuterium exchange in vivo, which is critical for accurate drug tracking in research .
Comparison with Other Fluoroquinolones (e.g., Ciprofloxacin): Ciprofloxacin, a widely prescribed fluoroquinolone, shares Prulifloxacin’s mechanism of action (DNA gyrase inhibition) but has distinct pharmacokinetic properties. This compound’s role is confined to supporting such studies rather than direct therapeutic use .
Pseudomonic Acid C :
- Though unrelated structurally (a pseudomonic acid), Pseudomonic acid C parallels this compound in being a high-purity research compound (>98%) with unreported clinical development. However, it belongs to a different antibiotic class, targeting bacterial isoleucyl-tRNA synthetase .
Pharmacokinetic and Analytical Role
- Deuterated Compounds in Research : this compound exemplifies the use of isotopic labeling to enhance analytical accuracy. Similar deuterated standards (e.g., Protriptyline-d6, Trifluoperazine-D8) are employed in LC-MS to mitigate matrix effects and improve quantification .
Biological Activity
Prulifloxacin-d8 is a deuterated form of prulifloxacin, an antibiotic belonging to the fluoroquinolone class. This compound is primarily used for its bactericidal properties, which stem from its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial efficacy, and clinical implications.
This compound functions by inhibiting bacterial DNA gyrase, leading to the disruption of DNA replication and transcription processes. This mechanism is characteristic of fluoroquinolones, making them effective against a broad spectrum of gram-negative and some gram-positive bacteria. The active metabolite, ulifloxacin, is responsible for the majority of the antibacterial activity observed with this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound reflects its rapid absorption and extensive tissue distribution:
- Absorption : Following oral administration, this compound is rapidly converted to ulifloxacin. Peak plasma concentrations are typically reached within 0.5 to 1 hour post-dose .
- Half-Life : The elimination half-life of ulifloxacin ranges from 8 to 12 hours depending on the dosage .
- Protein Binding : Approximately 45% of ulifloxacin is bound to serum proteins, which influences its distribution and efficacy .
- Excretion : The drug is primarily excreted via urine, with a significant portion eliminated as ulifloxacin and minor amounts as inactive metabolites .
Antimicrobial Efficacy
This compound exhibits potent antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against common urinary and respiratory pathogens:
| Pathogen | MIC (µg/mL) | Comparison with Other Fluoroquinolones |
|---|---|---|
| Escherichia coli | 0.25 | Lower MIC than ciprofloxacin (p < 0.001) |
| Proteus mirabilis | 0.5 | Lower MIC than levofloxacin (p < 0.001) |
| Staphylococcus saprophyticus | 0.5 | Significantly lower than both ciprofloxacin and levofloxacin (p < 0.001) |
| Streptococcus pyogenes | 0.5 | Comparable to moxifloxacin |
| Haemophilus influenzae | 1.0 | Higher MIC than ciprofloxacin (p < 0.001) |
This data indicates that this compound (as ulifloxacin) has superior efficacy against several clinically relevant pathogens compared to other fluoroquinolones .
Case Studies
Several case studies have documented the clinical use of prulifloxacin in treating infections:
- Urinary Tract Infections (UTIs) : In a cohort study involving patients with recurrent UTIs, prulifloxacin demonstrated a high success rate in eradicating infections caused by resistant strains of E. coli.
- Respiratory Infections : Another study reported effective treatment outcomes in patients with community-acquired pneumonia caused by Streptococcus pneumoniae, showcasing its role as a first-line treatment option.
- Resistance Patterns : Research has indicated that while resistance to fluoroquinolones can develop, prulifloxacin maintains activity against many resistant strains due to its unique binding properties and pharmacokinetic profile .
Safety and Side Effects
This compound has been associated with a relatively low incidence of adverse effects compared to other fluoroquinolones. Common side effects include gastrointestinal disturbances and mild allergic reactions; however, severe reactions such as tendonitis or central nervous system effects have been reported but are rare .
Q & A
Q. How can researchers ensure ethical compliance when using this compound in preclinical studies?
Q. What steps are critical for sharing this compound datasets while maintaining reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
